1-(benzyloxy)-2-ethynylbenzene
Description
1-(Benzyloxy)-2-ethynylbenzene (CAS: Not explicitly listed; synthesized via ) is an aromatic compound featuring a benzyloxy group (–OCH₂C₆H₅) at the 1-position and an ethynyl (–C≡CH) group at the 2-position of the benzene ring. Its synthesis involves a Sonogashira-type coupling reaction, starting from 1-(benzyloxy)-2-iodobenzene (620 mg, 2 mmol), yielding the product as an oil with a 70% efficiency . Key spectroscopic data include:
- ¹H NMR (400 MHz, CDCl₃): δ 7.59–7.47 (m, 3H), 7.41–7.15 (m, 5H), 6.99–6.86 (m, 1H), 5.23 (s, 2H) .
- Molecular formula: C₁₅H₁₂O (derived from HRMS data in ).
The ethynyl group enhances reactivity for further functionalization, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
CAS No. |
141106-98-1 |
|---|---|
Molecular Formula |
C15H12O |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-ethynylbenzene can be synthesized through several methodsThis can be achieved through a series of reactions including bromination, benzyl protection, and halogen exchange reactions . The use of appropriate solvents and ligands is crucial to optimize the yield and purity of the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis apply. Industrial production would likely involve scaling up the laboratory procedures with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Ethylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Benzyloxy)-2-ethynylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-ethynylbenzene largely depends on the specific reactions it undergoes. The ethynyl group can participate in various coupling reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Physicochemical Properties
- Reactivity : The ethynyl group in this compound facilitates alkyne-based click chemistry, contrasting with methoxy or tert-butyl analogs, which prioritize steric or electronic modulation .
- Stability : Tert-butyl-substituted derivatives (e.g., 1-(tert-butyl)-2-ethynylbenzene) exhibit enhanced thermal stability due to the bulky alkyl group .
Challenges and Limitations
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